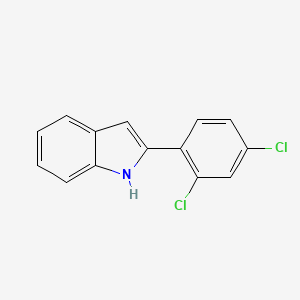
2-(2,4-dichlorophenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Wirkmechanismus
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are plant hormones that regulate growth and developmental processes .
Mode of Action
Based on its structural similarity to 2,4-d, it may induce uncontrolled growth in susceptible organisms, leading to their eventual death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to disrupt normal plant growth processes by mimicking the natural plant hormone auxin .
Pharmacokinetics
The structurally similar compound 2,4-d is known to be highly water-soluble , which could suggest potential bioavailability characteristics of 2-(2,4-dichlorophenyl)-1H-indole.
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled growth in susceptible organisms, leading to their eventual death .
Action Environment
The structurally similar compound 2,4-d is used in various environments, including domestic lawns and gardens, forestry, and along roadways, railways, and power lines .
Vorbereitungsmethoden
The synthesis of 2-(2,4-dichlorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate indole precursor under acidic conditions. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the indole ring.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
2-(2,4-Dichlorophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents such as alkyl or aryl groups using reagents like Grignard reagents or organolithium compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various indole-based compounds, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dichlorophenyl)-1H-indole can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenyl isothiocyanate: Used in the synthesis of various organic compounds.
2,4-Dichlorophenylboronic acid: Employed in Suzuki coupling reactions for the synthesis of biaryl compounds.
The uniqueness of this compound lies in its indole structure, which imparts distinct biological activities and synthetic versatility compared to other dichlorophenyl derivatives.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKXOOYILRYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one](/img/structure/B3012188.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)




![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)
